molecular formula C7H8N2O3 B13697935 3-(5-Formyl-1-imidazolyl)propanoic Acid

3-(5-Formyl-1-imidazolyl)propanoic Acid

Cat. No.: B13697935
M. Wt: 168.15 g/mol
InChI Key: VZGKXFIFXVFECD-UHFFFAOYSA-N
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Description

3-(5-Formyl-1-imidazolyl)propanoic Acid is a compound that features an imidazole ring substituted with a formyl group at the 5-position and a propanoic acid chain at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another approach involves the reaction of imidamides with propargyl aldehydes in the presence of a boronic acid, which transfers its substituent to the desired position .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the synthetic routes mentioned above, optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-(5-Formyl-1-imidazolyl)propanoic Acid can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The imidazole ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often require acidic conditions and a suitable electrophile.

Major Products:

    Oxidation: 3-(5-Carboxy-1-imidazolyl)propanoic Acid.

    Reduction: 3-(5-Hydroxymethyl-1-imidazolyl)propanoic Acid.

    Substitution: Various substituted imidazole derivatives depending on the electrophile used.

Scientific Research Applications

3-(5-Formyl-1-imidazolyl)propanoic Acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential role in metabolic pathways and as a biomarker for certain diseases.

    Medicine: Research is ongoing into its potential therapeutic applications, including its use as an anti-inflammatory or antimicrobial agent.

    Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 3-(5-Formyl-1-imidazolyl)propanoic Acid involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The formyl group may also participate in hydrogen bonding and other interactions that influence the compound’s biological activity .

Comparison with Similar Compounds

    Histidine: An amino acid with an imidazole ring, similar in structure but with an amino group instead of a formyl group.

    Imidazole-4-acetic Acid: Another imidazole derivative with a carboxylic acid group at the 4-position.

Uniqueness: 3-(5-Formyl-1-imidazolyl)propanoic Acid is unique due to the presence of both a formyl group and a propanoic acid chain, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C7H8N2O3

Molecular Weight

168.15 g/mol

IUPAC Name

3-(5-formylimidazol-1-yl)propanoic acid

InChI

InChI=1S/C7H8N2O3/c10-4-6-3-8-5-9(6)2-1-7(11)12/h3-5H,1-2H2,(H,11,12)

InChI Key

VZGKXFIFXVFECD-UHFFFAOYSA-N

Canonical SMILES

C1=C(N(C=N1)CCC(=O)O)C=O

Origin of Product

United States

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